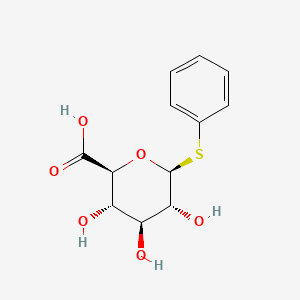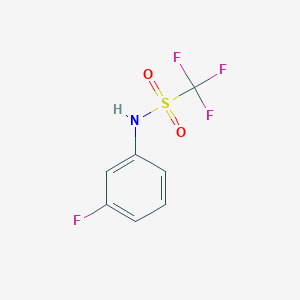
1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a fluorinated sulfonamide compound It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be displaced by nucleophiles such as amines and thiols.
Electrophilic aromatic substitution: The fluorophenyl ring can undergo reactions with electrophiles, leading to substitution at the ortho or para positions relative to the fluorine atom.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alkoxides.
Electrophiles: Halogens, nitro groups, and sulfonyl chlorides.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution could introduce various functional groups onto the fluorophenyl ring .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and optical properties.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but lacks the additional fluorine atom on the phenyl ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups, making it more electron-withdrawing and potentially more reactive.
1,1,1-Trifluoro-N-(trifluoromethyl)sulfonylmethanesulfonamide: Contains an additional trifluoromethyl group, further increasing its electron-withdrawing properties.
Uniqueness
1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions, as well as its potential use in medicinal chemistry and materials science, sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2S/c8-5-2-1-3-6(4-5)12-15(13,14)7(9,10)11/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLSDIKTKMOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879042 |
Source


|
| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23384-01-2 |
Source


|
| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
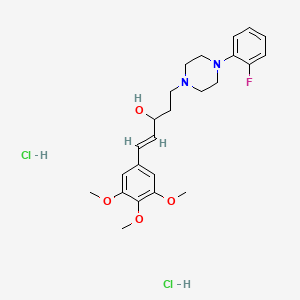
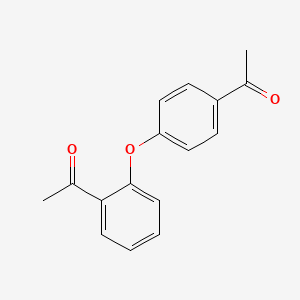
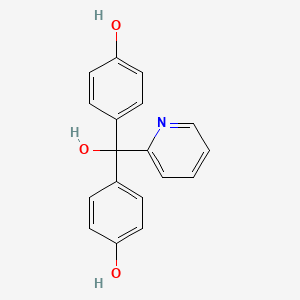
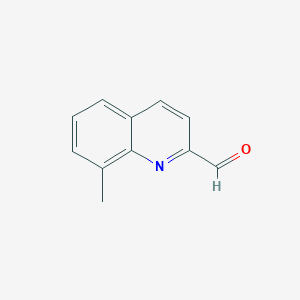
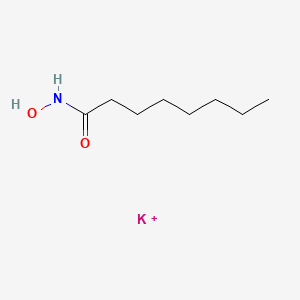


![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
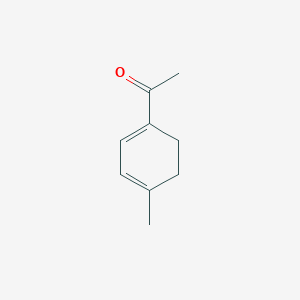
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
